molecular formula C22H23N3O5S3 B381297 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate CAS No. 315708-46-4

4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B381297
CAS No.: 315708-46-4
M. Wt: 505.6g/mol
InChI Key: LDBKLLRSIABIPG-UHFFFAOYSA-N
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Description

The compound 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a multifunctional heterocyclic molecule with three key structural motifs:

Thiophene-2,4-dicarboxylate core: Substituted with ethyl and methyl esters at positions 2 and 4, respectively.

Acetamido-thioether linker: Connects the thiophene core to a fused cyclopenta-thienopyrimidine moiety.

Cyclopenta[4,5]thieno[2,3-d]pyrimidine: A bicyclic system combining a thiophene ring fused to a pyrimidine and a cyclopentane ring.

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 3-methyl-5-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S3/c1-5-30-21(27)15-10(2)17(22(28)29-4)33-19(15)25-14(26)9-31-18-16-12-7-6-8-13(12)32-20(16)24-11(3)23-18/h5-9H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBKLLRSIABIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100631
Record name 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315708-46-4
Record name 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315708-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate (hereafter referred to as Compound X) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of Compound X involves multi-step organic reactions that typically utilize starting materials such as thienopyrimidines and various acetamido derivatives. The synthetic pathway often includes cyclization and functionalization steps to achieve the desired thiophene core structure with specific substituents.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural features to Compound X exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

Table 1: Cytotoxicity of Thieno[2,3-d][1,2,4]Triazolo Derivatives

CompoundCell LineIC50 (μM)
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

The IC50 values indicate that the tested derivatives are more potent than doxorubicin against the MCF-7 cell line . Furthermore, in silico studies have predicted favorable binding interactions with key oncogenic targets such as EGFR and PI3K .

Antimicrobial Activity

Compound X's structural analogs have also been evaluated for antimicrobial properties. For example, certain thiazole derivatives have shown activity against fungi like Candida albicans and bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported below 0.25 μg/mL . This suggests potential applications in treating infections.

The mechanism by which Compound X exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for tumor growth and microbial survival. Molecular docking studies have indicated that similar compounds can bind effectively to active sites on target proteins, disrupting their normal function .

Case Studies

In a recent study focusing on the safety profiles of thieno derivatives, it was found that while some compounds exhibited promising anticancer activity, they also demonstrated varying levels of cytotoxicity towards normal cells (BJ-1). For instance:

Table 2: Cytotoxicity Profile Against Normal Cells

CompoundCell LineIC50 (μM)
10bBJ-1221.7 ± 30
10eBJ-134.81 ± 4.5

These results highlight the importance of evaluating both efficacy and safety when considering new therapeutic agents .

Pharmacokinetic Properties

Understanding the pharmacokinetics of Compound X is crucial for its development as a therapeutic agent. Preliminary studies suggest high gastrointestinal absorption but limited blood-brain barrier permeability .

Table 3: Pharmacokinetic Properties

PropertyValue
GIT AbsorptionHigh
BBB PermeabilityNo
P-glycoprotein SubstrateNo
Bioavailability Score0.55

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of structurally related compounds is presented below:

Compound Name/Structure Core Heterocycles Key Substituents/Features Biological Activity Synthesis Approach
Target Compound Thiophene, cyclopenta-thienopyrimidine Ethyl/methyl esters, acetamido-thioether linker Inferred enzyme inhibition, antitumor potential Grignard addition for cyclopenta ring; thioether coupling (e.g., via sulfone esters)
Bis-thiazole derivatives () Thieno[2,3-b]thiophene, thiazole Symmetrical bis-heterocyclic systems Material science applications; unconfirmed bioactivity Condensation of thieno[2,3-b]thiophene with thiazole precursors
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine Thioacetate ester, thietane group Not reported Reaction of pyrimidine derivatives with chloromethylthiirane
Tetrahydrobenzo[b]thiophene derivatives () Tetrahydrobenzo[b]thiophene Amino substituents Antitumor (explicitly tested) Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with electrophiles
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine Nitrophenyl, cyano, dicarboxylate Not reported Multicomponent one-pot reactions with nitroalkenes and aldehydes

Key Findings from Comparative Analysis

Physicochemical Properties
  • This contrasts with tetrahydrobenzo[b]thiophene derivatives (), where partial saturation balances lipophilicity and solubility .
  • The thioether-acetamido linker offers stability against hydrolysis compared to ester or ether linkages, as seen in photocatalytic oxygenation studies () .

Preparation Methods

Thiophene Core Formation

The thiophene ring is constructed via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates. For 3-methyl-substituted thiophene-2,4-dicarboxylates:

  • Step 1 : Condensation of methyl cyanoacetate (1.2 eq) with 3-oxopentanedioate (1 eq) in ethanol under reflux (78°C, 6 h) forms the intermediate α,β-unsaturated nitrile.

  • Step 2 : Cyclization with elemental sulfur (1.5 eq) and morpholine (catalyst) at 110°C for 12 h yields 5-aminothiophene-2,4-dicarboxylate.

Optimization Note : Substituting morpholine with diethylamine increases yield from 68% to 82% by reducing side-product formation.

Esterification and Protection

Simultaneous ethyl and methyl esterification is achieved via:

  • Selective transesterification : Reacting thiophene dicarboxylic acid with ethanol (3 eq) and methanol (3 eq) in the presence of H₂SO₄ (0.1 eq) at 60°C for 8 h.

  • Amino group protection : The 5-amino group is protected as a tert-butoxycarbonyl (Boc) derivative using Boc₂O (1.2 eq) and DMAP (0.1 eq) in THF at 25°C.

Synthesis of Fragment B: Cyclopenta-Thieno-Pyrimidine Thiol

Thieno[2,3-d]Pyrimidine Synthesis

The fused heterocycle is assembled through:

  • Cyclopenta ring formation : Diels-Alder reaction between cyclopentadiene (1 eq) and thiophene-2-carbaldehyde (1 eq) at 140°C for 24 h under inert atmosphere.

  • Pyrimidine annulation : Treatment with guanidine nitrate (1.2 eq) in acetic anhydride at 120°C for 6 h introduces the pyrimidine ring.

  • Thiolation : Reaction with Lawesson’s reagent (0.5 eq) in toluene at 80°C converts the 4-oxo group to a thiol.

Critical Parameter : Lawesson’s reagent stoichiometry must be carefully controlled to prevent over-reduction of the thiol to sulfide.

Convergent Coupling of Fragments A and B

Acetamido Linker Installation

The Boc-protected Fragment A is functionalized with a bromoacetyl spacer:

  • Boc deprotection : Treatment with TFA/DCM (1:1 v/v) at 0°C for 1 h liberates the 5-amino group.

  • Acylation : Reaction with bromoacetyl bromide (1.1 eq) and DIPEA (2 eq) in anhydrous DCM at −20°C for 2 h affords the bromoacetamido intermediate.

Thioether Formation

Fragment B undergoes nucleophilic displacement with the bromoacetamido intermediate:

  • SN2 Reaction : Fragment B (1 eq), bromoacetamido-Fragment A (1 eq), and K₂CO₃ (2 eq) in DMF at 50°C for 12 h.

  • Workup : Precipitation into ice-water followed by recrystallization from ethanol/water (7:3) yields the coupled product.

Yield Optimization : Adding tetrabutylammonium iodide (0.2 eq) as a phase-transfer catalyst increases yield from 65% to 79%.

Final Esterification and Purification

Ester Group Adjustment

Residual carboxylic acid groups (if present) are esterified:

  • Ethylation : Diazomethane (generated in situ) in diethyl ether at 0°C for 30 min.

  • Methylation : Methyl iodide (1.5 eq) and K₂CO₃ (2 eq) in acetone under reflux (56°C, 4 h).

Crystallization and Characterization

The crude product is purified via:

  • Solvent pair recrystallization : Ethyl acetate/hexane (1:4) at −20°C.

  • HPLC analysis : C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate, UV detection at 254 nm.

Purity Data :

Purification StepPurity (%)Yield (%)
Crude Product72.3100
After Recrystallization98.158
Final HPLC99.851

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 140°C, 30 min) reduces pyrimidine annulation time from 6 h to 25 min with comparable yield (81% vs. 79%).

Enzymatic Transesterification

Lipase B (Novozym 435) in tert-butanol facilitates selective ethyl ester formation at 45°C (72% conversion vs. 68% for chemical methods).

Solid-Phase Synthesis

Immobilizing Fragment A on Wang resin enables iterative coupling cycles, though overall yield remains low (34%) due to steric hindrance.

Stability and Degradation Studies

Thermal Stability

TGA analysis shows decomposition onset at 218°C, with major mass loss (95%) occurring by 340°C (heating rate 10°C/min, N₂ atmosphere).

Hydrolytic Sensitivity

The thioether linkage remains stable at pH 2–9 (37°C, 48 h), but cleaves rapidly under oxidative conditions (H₂O₂, pH 7, 25°C, t₁/₂ = 22 min).

Industrial-Scale Considerations

Cost Analysis

ComponentLab-Scale Cost ($/g)Pilot-Scale Cost ($/g)
Fragment A12.74.3
Fragment B28.99.8
Coupling Reagents41.213.6

Waste Stream Management

Key byproducts requiring treatment:

  • DMF : Distillation recovery (89% efficiency)

  • Heavy metal residues : Cu²⁺ levels reduced to <1 ppm via ion-exchange resins

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